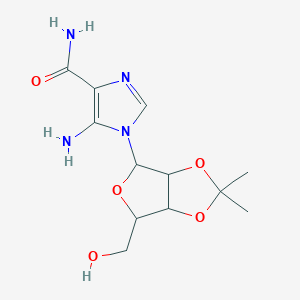
5-Amino-1-(2,3-O-isopropylidene-β-D-ribofuranosyl)imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]imidazole-4-carboxamide, also known as 5-Amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]imidazole-4-carboxamide, is a useful research compound. Its molecular formula is C12H18N4O5 and its molecular weight is 298.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]imidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]imidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche biochimique
Ce composé est un 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside protégé {svg_1}. Il s'agit d'un analogue de nucléoside qui peut pénétrer dans les pools de nucléosides et augmenter considérablement les niveaux d'adénosine pendant les périodes de dégradation de l'ATP {svg_2} {svg_3}. Cette propriété le rend précieux dans la recherche biochimique, en particulier dans les études liées au métabolisme énergétique et à la signalisation cellulaire.
Recherche sur le cancer
Le composé a été utilisé dans la recherche sur le cancer, en particulier dans l'étude du cancer du sein et du glioblastome {svg_4}. Il s'agit d'un analogue 5'-phosphorylé d'AICAR perméable aux cellules qui mime l'AMP {svg_5}. Cette propriété lui permet d'interférer avec les voies de prolifération et de survie cellulaires, ce qui en fait un agent thérapeutique potentiel pour le traitement du cancer.
Cardiologie
Les agents régulateurs de l'adénosine (ARA) ont été reconnus pour leur potentiel thérapeutique dans l'ischémie myocardique {svg_6}. Comme ce composé peut augmenter considérablement les niveaux d'adénosine pendant les périodes de dégradation de l'ATP {svg_7}, il pourrait être utilisé comme agent thérapeutique potentiel dans le traitement des maladies cardiaques telles que l'ischémie myocardique.
Pharmacologie
La capacité du composé à pénétrer dans les pools de nucléosides et à augmenter les niveaux d'adénosine pendant la dégradation de l'ATP {svg_8} pourrait en faire un candidat potentiel pour le développement de médicaments. Ses propriétés pourraient être exploitées pour développer de nouveaux médicaments pour les affections liées au métabolisme énergétique, à la signalisation cellulaire, au cancer et aux maladies cardiaques.
Biologie moléculaire
En biologie moléculaire, ce composé pourrait être utilisé dans des études liées à la signalisation cellulaire et au métabolisme énergétique en raison de sa capacité à imiter l'AMP {svg_9}. Il pourrait être utilisé pour étudier la voie de la protéine kinase activée par l'AMP (AMPK), qui est impliquée dans l'homéostasie énergétique cellulaire.
Mécanisme D'action
Target of Action
The primary target of 5-Amino-1-(2,3-O-isopropylidene-beta-D-ribofuranosyl)imidazole-4-carboxamide, also known as a protected 5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside, is the adenosine triphosphate (ATP) pool within cells . This compound is a nucleoside analogue that can enter nucleoside pools .
Mode of Action
This compound interacts with its target by entering the nucleoside pools and significantly increasing levels of adenosine during periods of ATP breakdown . This interaction results in an increase in the availability of adenosine for various cellular processes.
Biochemical Pathways
The compound affects the biochemical pathway involving the breakdown and synthesis of ATP. By increasing the levels of adenosine, it influences the balance of energy transfer within the cell. This can have downstream effects on various cellular processes that rely on ATP for energy .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the modulation of energy transfer within cells. By increasing adenosine levels, it can influence cellular processes that rely on ATP, potentially providing a protective effect during periods of high energy demand or stress .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the hydroxyl group, followed by the formation of the tetrahydrofuran ring, and then the deprotection of the hydroxyl group. The imidazole ring is then formed and the carboxamide group is introduced.", "Starting Materials": [ "2,2-dimethyl-1,3-dioxolane-4-methanol", "4-nitroimidazole", "Ethyl 5-amino-1H-imidazole-4-carboxylate", "Triethylamine", "Tetrahydrofuran", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "N,N-Dimethylformamide", "N,N'-Dicyclohexylcarbodiimide", "Di-tert-butyl dicarbonate", "Methanol", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Protection of the hydroxyl group of 2,2-dimethyl-1,3-dioxolane-4-methanol with di-tert-butyl dicarbonate in the presence of triethylamine and N,N-dimethylformamide", "Reduction of the nitro group of 4-nitroimidazole with sodium borohydride in methanol", "Addition of the resulting amine to the protected hydroxyl group of the dioxolane derivative in the presence of triethylamine and N,N-dimethylformamide", "Cyclization of the resulting intermediate with tetrahydrofuran in the presence of sodium hydride", "Deprotection of the hydroxyl group with hydrochloric acid", "Formation of the imidazole ring by reacting the resulting intermediate with ethyl 5-amino-1H-imidazole-4-carboxylate in the presence of N,N'-dicyclohexylcarbodiimide and N,N-dimethylformamide", "Introduction of the carboxamide group by reacting the resulting intermediate with acetic anhydride and pyridine" ] } | |
| 3676-69-5 | |
Formule moléculaire |
C12H18N4O5 |
Poids moléculaire |
298.30 g/mol |
Nom IUPAC |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-aminoimidazole-4-carboxamide |
InChI |
InChI=1S/C12H18N4O5/c1-12(2)20-7-5(3-17)19-11(8(7)21-12)16-4-15-6(9(16)13)10(14)18/h4-5,7-8,11,17H,3,13H2,1-2H3,(H2,14,18)/t5-,7-,8-,11-/m1/s1 |
Clé InChI |
HUTXHGRHFXEXPQ-IOSLPCCCSA-N |
SMILES isomérique |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC(=C3N)C(=O)N)CO)C |
SMILES |
CC1(OC2C(OC(C2O1)N3C=NC(=C3N)C(=O)N)CO)C |
SMILES canonique |
CC1(OC2C(OC(C2O1)N3C=NC(=C3N)C(=O)N)CO)C |
Synonymes |
5-Amino-1-[2,3-O-(1-methylethylidene)-β-D-ribofuranosyl]-1H-imidazole-4-carboxamide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



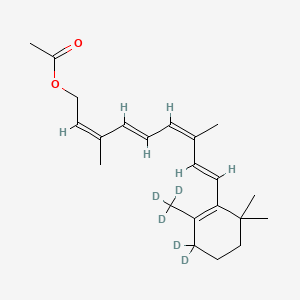
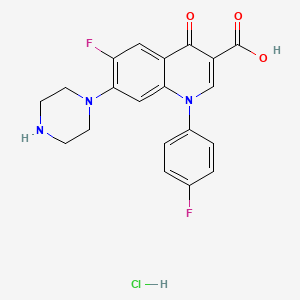
![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B1147237.png)
![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)
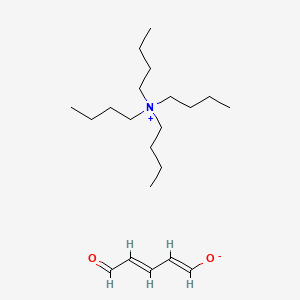
![(3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate](/img/structure/B1147240.png)

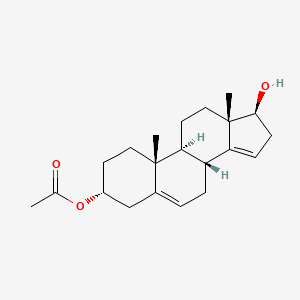

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B1147245.png)
![5-BROMOBENZO[B]THIOPHENE](/img/structure/B1147249.png)
